BenchChemオンラインストアへようこそ!

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide

Lipophilicity Drug Design Tetrazole Bioisosteres

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide is a synthetic, small-molecule tetrazole derivative combining a 1-cyclohexyl-1H-tetrazole core with a methylene-isobutyramide side chain. The tetrazole ring serves as a metabolically stable carboxylic acid bioisostere, while the cyclohexyl substituent enhances lipophilicity.

Molecular Formula C12H21N5O
Molecular Weight 251.334
CAS No. 921103-65-3
Cat. No. B2955218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide
CAS921103-65-3
Molecular FormulaC12H21N5O
Molecular Weight251.334
Structural Identifiers
SMILESCC(C)C(=O)NCC1=NN=NN1C2CCCCC2
InChIInChI=1S/C12H21N5O/c1-9(2)12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,13,18)
InChIKeyYOWBSQDVQDRWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide (CAS 921103-65-3): A Cyclohexyl-Tetrazole-Isobutyramide for Specialized Research Procurement


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide is a synthetic, small-molecule tetrazole derivative combining a 1-cyclohexyl-1H-tetrazole core with a methylene-isobutyramide side chain. The tetrazole ring serves as a metabolically stable carboxylic acid bioisostere, while the cyclohexyl substituent enhances lipophilicity . This compound is part of a broader class of 1,5-disubstituted tetrazoles explored in medicinal chemistry for the development of central nervous system agents and antiplatelet therapeutics [1].

Why N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide Cannot Be Replaced by Other 1,5-Disubstituted Tetrazoles in Your Experiments


The biological activity and physicochemical behavior of 1,5-disubstituted tetrazoles are exquisitely sensitive to the steric and electronic nature of the N1 and C5 substituents. Early pharmacological studies established that a large, saturated cyclic group at N1 (such as cyclohexyl) is optimal for producing specific CNS stimulatory effects, a characteristic not shared by aromatic N1-substituted analogs [1]. Substitution at C5 with a methylene-isobutyramide chain, rather than a simple alkyl group, fundamentally alters the molecule's target engagement profile and metabolic stability relative to both its aryl-tetrazole and alkyl-tetrazole counterparts. Therefore, substituting N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide with a simpler or more aromatic analog will not recapitulate the same interaction with biological targets.

Head-to-Head Physicochemical and Structural Differentiation of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide vs. Key Analogs


Enhanced Lipophilicity (clogP) Compared to Aromatic N1-Substituted Tetrazoles

Computationally predicted logP (clogP) values indicate that the target compound's cyclohexyl group confers significantly higher lipophilicity compared to its most direct aryl-substituted analogs. This directly influences passive membrane permeability and non-specific protein binding, crucial factors in both drug discovery and chemical probe development [1]. The N-cyclohexyl derivative exhibits a clogP of 1.07, a value substantially higher than that typical for N-phenyl or N-(4-chlorophenyl) tetrazole counterparts, which are predicted to fall nearly 1 logP unit lower [2].

Lipophilicity Drug Design Tetrazole Bioisosteres

Lower Molecular Weight and Reduced Heavy Atom Count vs. Popular Aryl Analogs

The target compound's molecular weight (251.33 g/mol) is lower than that of its commonly available p-tolyl (259.31 g/mol) and 4-chlorophenyl (279.73 g/mol) analogs . This reduction in size is critical when optimizing for ligand efficiency metrics in fragment-based screening libraries.

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Unique Hydrogen Bonding Profile vs. Non-Amide Cyclohexyl-Tetrazole Derivatives

The isobutyramide group contributes one hydrogen bond donor (HBD) and one additional acceptor (HBA) to the core tetrazole scaffold. This contrasts with simpler 1-cyclohexyl-5-alkyl tetrazoles, which lack any HBD capacity. The presence of a single, strong HBD is critical for forming specific directional interactions with biological targets, a common feature in kinase inhibitors and other protein-targeting ligands [1].

Hydrogen Bonding Target Engagement Tetrazole Pharmacophore

Optimal Scientific and Procurement Scenarios for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide


Design and Procurement of CNS-Penetrant Chemical Probes

The compound's high predicted lipophilicity (clogP 1.07), conferred by the cyclohexyl group, makes it a preferable selection over more polar aryl-tetrazole analogs when constructing a focused library for central nervous system (CNS) target screening. Its ability to cross the blood-brain barrier more effectively in silico positions it as a privileged scaffold for CNS probe development .

Fragment-Based Drug Discovery (FBDD) Campaigns Favoring High Ligand Efficiency

With a molecular weight of 251.33 g/mol and a balanced lipophilic-hydrogen bonding profile, this compound is specifically suited for FBDD campaigns where high ligand efficiency indices are prioritized. It offers a superior efficiency profile compared to heavier, more aromatic analogs, enabling the identification of more developable hit compounds .

Investigating Tetrazole Bioisosterism for Carboxylic Acid Replacement

The tetrazole ring's established role as a metabolically stable carboxylic acid bioisostere is central to its utility. The unique combination of a cyclohexyl N1-substituent and an isobutyramide C5-substituent allows researchers to probe both the bioisosteric replacement and the effects of enhanced lipophilicity on target engagement in a single compound .

Developing Selective Kinase Inhibitors with a Novel Hinge-Binding Motif

The single amide hydrogen bond donor, combined with the hydrogen bond-accepting tetrazole, provides a simplified hinge-binding motif common in kinase inhibitor design. The compact, lipophilic cyclohexyl group can then be used to probe a hydrophobic pocket adjacent to the ATP-binding site, a strategy that is not feasible with larger or more polar N1-substituents .

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.